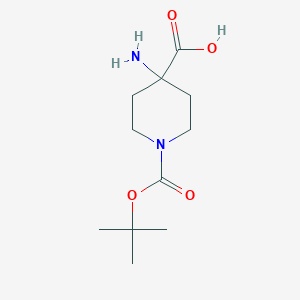

4-Amino-1-Boc-piperidine-4-carboxylic acid

Description

The exact mass of the compound 1-Boc-4-aminopiperidine-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLVALLAURVJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351230 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183673-71-4 | |

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183673-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-1-Boc-piperidine-4-carboxylic acid chemical properties

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid

Introduction

This compound is a synthetic, bifunctional cyclic amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its structure incorporates a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protected amine at the C4 position.[1] This unique arrangement makes it a valuable building block, or scaffold, for synthesizing complex molecules, including peptide mimetics and novel therapeutic agents.[3][4] The Boc protecting group is crucial for its utility, as it allows for selective chemical modifications at the carboxylic acid terminus before exposing the amine group for further reactions under mild acidic conditions.[1]

This document provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, intended for researchers and professionals in the field of organic synthesis and drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings. The compound typically appears as a white solid or powder.[2][5] For storage, it is recommended to keep it in a dark, dry, and well-ventilated place, often at temperatures between 2-8°C.[1][6]

| Property | Value |

| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid[7] |

| Synonyms | 1-Boc-4-aminopiperidine-4-carboxylic acid, 4-(Boc-amino)piperidine-4-carboxylic acid, N-Boc-4-aminopiperidine-4-carboxylic acid[1][7] |

| CAS Number | 183673-71-4[2][7] |

| Molecular Formula | C₁₁H₂₀N₂O₄[1][5][7] |

| Molecular Weight | 244.29 g/mol [1][7] |

| Appearance | White solid/powder[2][3][5] |

| Melting Point | 289-294 °C |

| Boiling Point | 409.8 °C at 760 mmHg (Predicted)[8] |

| Solubility | Soluble in Methanol[5] |

| pKa | 2.15 ± 0.20 (Predicted)[5] |

| InChI Key | YNHLVALLAURVJF-UHFFFAOYSA-N[7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Key signals include those corresponding to the piperidine ring protons (typically in the δ 1.4–3.5 ppm range) and a characteristic singlet for the nine equivalent protons of the Boc group's methyl groups (around δ 1.4 ppm).[1]

-

¹³C NMR : Expected signals include carbonyl carbons for the Boc group (around δ 155 ppm) and the carboxylic acid (around δ 175 ppm).[1]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong C=O stretching vibration for the Boc group's carbonyl at approximately 1680–1720 cm⁻¹. A broad O–H stretch from the carboxylic acid group is also prominent, typically appearing in the 2500–3300 cm⁻¹ region.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound (244.29 g/mol ) and to analyze its fragmentation patterns for structural validation.[1]

Reactivity and Chemical Transformations

The chemical utility of this molecule stems from its bifunctional nature. The two primary reactive sites, the carboxylic acid and the Boc-protected amine, can be addressed sequentially.

-

Carboxylic Acid Reactions : The carboxylic acid group can undergo standard transformations such as esterification or amide bond formation (peptide coupling) with an amine, typically activated by coupling reagents like DCC, EDC, or HATU.

-

Boc Group Deprotection : The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free primary amine. This unmasked amine is then available for subsequent reactions, such as acylation or peptide bond formation.[1]

The logical flow of using this compound in synthesis is depicted in the diagram below.

Caption: Synthetic utility workflow.

Experimental Protocols

Synthesis of this compound

A well-documented procedure for the synthesis of this compound and its derivatives is available through Organic Syntheses. The process generally involves multiple steps starting from simpler precursors. A representative multi-step synthesis is outlined below, adapted from established literature.[9]

Step A: Piperidine-4-spiro-5'-hydantoin Formation

-

Charge a 1000-mL round-bottomed flask with 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add a solution of potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the resulting suspension by rotary evaporation and cool to precipitate the product, which is collected by filtration.

Step B: Boc Protection of the Hydantoin

-

Suspend the hydantoin product from Step A in a suitable solvent.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium hydroxide) to the suspension.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the Boc-protected hydantoin intermediate.

Step C: Hydrolysis to the Amino Acid

-

Charge a round-bottomed flask with the Boc-protected hydantoin intermediate (e.g., 40.0 g, 0.8 mol) suspended in THF (340 mL).

-

Add a 2.0M potassium hydroxide solution (340 mL) and stir for approximately 4 hours.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 5.

-

The desired product, this compound, precipitates as a white solid.

-

Collect the solid by filtration and dry under vacuum to yield the final product.[9]

The workflow for this synthesis is visualized in the following diagram.

Caption: Multi-step synthesis of the target compound.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.[7]

-

Hazard Statements :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11][12]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[11]

-

First Aid : In case of skin contact, wash with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists or if you feel unwell.[10][11]

-

Disposal of the compound should be carried out by a licensed professional waste disposal service in accordance with local regulations.[13]

References

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. This compound | 183673-71-4 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 183673-71-4 [m.chemicalbook.com]

- 6. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid =97.0 HPLC 183673-66-7 [sigmaaldrich.com]

- 7. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aablocks.com [aablocks.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. echemi.com [echemi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery

For researchers, scientists, and drug development professionals, the strategic incorporation of conformationally constrained amino acid analogues is a cornerstone of modern medicinal chemistry. Among these, 4-Amino-1-Boc-piperidine-4-carboxylic acid has emerged as a pivotal building block, offering a unique scaffold to imbue peptides and small molecules with enhanced structural definition and biological activity. This technical guide provides an in-depth overview of its structure, synthesis, and application, with a focus on experimental protocols and quantitative data.

Core Structural Features and Physicochemical Properties

This compound, systematically named 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, is a bifunctional molecule featuring a piperidine ring substituted at the 4-position with both an amino group and a carboxylic acid. The nitrogen of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that is readily removable under mild acidic conditions.[1] This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures.[1]

The presence of the rigid piperidine ring introduces a significant degree of conformational constraint, which can be highly advantageous in peptide design. By limiting the rotational freedom of the peptide backbone, this scaffold can help to pre-organize a peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and selectivity.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 244.29 g/mol | [1][2] |

| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [2] |

| CAS Number | 183673-71-4 | [2] |

| Appearance | White solid/powder | [3] |

| Melting Point | 289-294 °C | |

| Boiling Point (estimated) | 410 °C | [1] |

| Density (estimated) | 1.18 g/cm³ | [1] |

| Solubility | Soluble in methanol | |

| pKa (predicted) | 2.15 ± 0.20 | |

| XLogP3-AA (predicted) | -2.2 | [2] |

Spectroscopic Characterization

The structural integrity of this compound is typically confirmed by a suite of spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| ¹H NMR (Predicted, 400.13 MHz, DMSO) | δ 1.39 (s, 9H), 1.68-1.76 (td, 2H), 1.89-1.92 (d, 2H), 3.03 (broad, 2H), 3.62-3.65 (d, 2H), 7.16 (exchangeable), 12.36 (exchangeable) |

| ¹³C NMR (Predicted) | Carbonyl carbons for the Boc group (~155 ppm) and the carboxylic acid (~175 ppm) are characteristic. |

| IR Spectroscopy | A strong C=O stretch around 1680–1720 cm⁻¹ confirms the presence of the Boc group, while a broad O–H stretch from approximately 2500–3300 cm⁻¹ is indicative of the carboxylic acid.[1] |

| Mass Spectrometry | Validates the molecular weight of 244.29 g/mol and provides characteristic fragmentation patterns.[1] |

Experimental Protocols

Synthesis of this compound

A reliable and detailed protocol for the synthesis of this compound can be adapted from a procedure published in Organic Syntheses.[4] The synthesis is a multi-step process that begins with readily available starting materials.

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin [4]

-

In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and deionized water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add a solution of potassium cyanide in deionized water dropwise to the reaction mixture.

-

Seal the flask and stir at room temperature for 48 hours.

-

Concentrate the reaction mixture by rotary evaporation and cool to precipitate the product.

-

Collect the solid by suction filtration and wash with deionized water.

Step 2: Synthesis of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin) [4]

-

Suspend the dried piperidine-4-spiro-5'-hydantoin in acetonitrile.

-

Add triethylamine and stir the suspension for 30 minutes.

-

Add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.

-

Collect the resulting solid by suction filtration.

Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid [4]

-

In a round-bottomed flask, suspend the tris-Boc protected hydantoin in tetrahydrofuran (THF).

-

Add an aqueous solution of potassium hydroxide and stir the mixture for 4 hours.

-

Pour the reaction mixture into a separatory funnel and separate the aqueous layer.

-

Wash the aqueous layer with THF.

-

Acidify the aqueous layer to pH 5 with hydrochloric acid to precipitate the product.

-

Collect the white solid by filtration and dry under reduced pressure.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based solid-phase peptide synthesis. The following is a general protocol for its incorporation.

Protocol:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM).

-

Deprotection: Remove the N-terminal Boc protecting group of the resin-bound peptide by treating with a solution of trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of N,N-diisopropylethylamine (DIEA) in DCM.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 2-4 equivalents) with a coupling agent such as HBTU/HOBt or HATU in the presence of DIEA in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add the activated amino acid solution to the resin-bound peptide.

-

Agitate the reaction mixture for a sufficient time to ensure complete coupling, which can be monitored by a Kaiser test.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the desired sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or a trifluoromethanesulfonic acid (TFMSA)-based cocktail.

Applications in Drug Discovery and Design

The rigid piperidine scaffold of this compound is a privileged structure in medicinal chemistry. Its incorporation into bioactive molecules can lead to compounds with improved pharmacological properties.

As a Scaffold for Kinase Inhibitors

Derivatives of 4-aminopiperidine have been successfully employed in the development of potent and selective kinase inhibitors. For instance, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as orally bioavailable inhibitors of Protein Kinase B (Akt), a key node in cell survival signaling pathways that is frequently dysregulated in cancer.[5] While this study did not use the exact title compound, it highlights the utility of the 4-aminopiperidine-4-carboxamide core in targeting the ATP-binding site of kinases. The constrained nature of the piperidine ring helps to position the critical pharmacophoric elements for optimal interaction with the target protein.

Induction of Helical Structures in Peptides

The incorporation of cyclic α,α-disubstituted amino acids like this compound can promote the formation of stable helical secondary structures in peptides.[3] This is particularly valuable in the design of peptidomimetics that aim to mimic the α-helical domains of proteins involved in protein-protein interactions. The conformational rigidity of the piperidine ring can nucleate and stabilize helical folds, even in short peptide sequences.

References

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 183673-71-4 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Cornerstone for Innovative Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in modern pharmaceutical research and development. Its unique structural features make it an invaluable component for the synthesis of novel therapeutics, particularly in the realm of peptide chemistry and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, offering a comprehensive resource for professionals in the field.

Core Chemical and Physical Properties

This compound is a bifunctional molecule featuring a piperidine scaffold, a common structural motif in many biologically active compounds.[1] The presence of a Boc-protected amine and a carboxylic acid on the same carbon atom provides a versatile platform for chemical modification.[1]

| Property | Value | Reference |

| Molecular Weight | 244.29 g/mol | [2][3][4][5][6] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3][5][6] |

| CAS Number | 183673-71-4 | [3][4][6] |

| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [6] |

| Appearance | White Powder | [7] |

| Purity | ≥95% - ≥97% (HPLC) | [5][8] |

| Storage Conditions | Room temperature, keep in a dark, dry, and well-ventilated place. Some suppliers recommend 0-8°C or 4°C. | [4][5][8][9] |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Observed Characteristics |

| IR Spectroscopy | Confirms the presence of the Boc group (C=O stretch at approximately 1680–1720 cm⁻¹) and the carboxylic acid (broad O–H stretch around 2500–3300 cm⁻¹).[2] |

| NMR Spectroscopy | ¹H NMR spectroscopy identifies protons of the piperidine ring (δ 1.4–3.5 ppm) and the Boc methyl groups (δ 1.4 ppm). ¹³C NMR spectroscopy verifies the carbonyl carbons of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm).[2] |

| Mass Spectrometry | Validates the molecular weight of the compound and provides information on its fragmentation patterns.[2] |

Experimental Protocol: Synthesis

A common and convenient method for the preparation of this compound involves a multi-step synthesis starting from 4-piperidone monohydrate hydrochloride.[10]

Step A: Synthesis of Piperidine-4-spiro-5'-hydantoin

-

In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol) and ammonium carbonate (41.3 g, 420 mmol) in a mixture of methanol (250 mL) and deionized water (150 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add a solution of potassium cyanide (26.7 g, 410 mmol) in deionized water (100 mL) dropwise over 10 minutes. Caution: Potassium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the resulting suspension to a volume of 300 mL by rotary evaporation at 40°C.

-

Cool the solution to 10°C to precipitate a white solid.

-

Collect the solid by suction filtration. Concentrate the filtrate to 200 mL to obtain a second crop of the product.

-

Wash the combined solid with four 25-mL portions of deionized water and dry to yield the product.[10]

Step B: Boc Protection of the Piperidine Nitrogen

This step is detailed in the full synthesis but is summarized here for brevity. The piperidine nitrogen of the hydantoin intermediate is protected using di-tert-butyl dicarbonate (Boc₂O).

Step C: Hydrolysis to this compound

-

In a 2000-mL round-bottomed flask, prepare a suspension of the Boc-protected hydantoin (40.0 g, 0.8 mol) in THF (340 mL).

-

Add 340 mL of 2.0 M potassium hydroxide solution in one portion.

-

Stopper the flask and stir the reaction mixture for 4 hours.

-

Pour the mixture into a 1000-mL separatory funnel for workup.

-

The subsequent workup, including acidification and extraction, yields the final product as a white solid.[10]

Applications in Drug Discovery and Development

This compound is a highly valued building block in medicinal chemistry due to its versatile structure.[1][11]

-

Peptide Synthesis: The Boc protecting group allows for the controlled, stepwise addition of this amino acid derivative into peptide chains, preventing unwanted side reactions.[1] It is particularly useful in the synthesis of complex and helical peptides.[7]

-

Medicinal Chemistry: The piperidine scaffold is a common feature in many approved drugs.[1] Incorporating this moiety can impart favorable pharmacological properties to new drug candidates. The amino and carboxylic acid groups serve as convenient handles for further chemical modifications.[1]

-

Development of Novel Therapeutics: Derivatives of this compound are being explored for the treatment of a range of conditions, including neurological disorders, cardiovascular diseases, and inflammatory conditions.[1][8]

-

Bioconjugation: This molecule can be used to link drugs to targeting molecules, enhancing the specificity and efficacy of treatments.[8][12]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.

Caption: General workflow from synthesis to application.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][13] Avoid breathing dust and prevent contact with skin and eyes.[9][14]

-

First Aid:

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[3][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3][15]

The toxicological properties of this compound have not been fully investigated, and it should be handled with the care due to a potentially hazardous chemical.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 183673-71-4|4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 183673-71-4 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. covethouse.eu [covethouse.eu]

- 13. echemi.com [echemi.com]

- 14. zycz.cato-chem.com [zycz.cato-chem.com]

- 15. capotchem.com [capotchem.com]

Synthesis of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-Boc-piperidine-4-carboxylic acid is a bifunctional cyclic α,α-disubstituted amino acid analog of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid piperidine scaffold and orthogonal protecting groups—a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a free carboxylic acid and amino group at the 4-position—make it a valuable building block for the synthesis of complex molecules, including peptide mimetics, constrained peptides, and small molecule libraries for drug development.[1][3] The presence of both an amino and a carboxylic acid group on the same quaternary carbon allows for the introduction of unique conformational constraints in peptides, often leading to enhanced biological activity and stability. This technical guide provides a detailed overview of a common and well-documented synthetic route to this important building block, complete with experimental protocols and quantitative data.

Synthetic Pathway Overview

A prevalent and reliable method for the synthesis of this compound begins with 4-piperidone monohydrate hydrochloride. The synthesis proceeds through a three-step sequence involving the formation of a hydantoin intermediate, followed by Boc protection of the piperidine nitrogen, and concluding with the hydrolysis of the hydantoin ring to yield the final product.

Caption: Overall synthetic workflow from 4-piperidone to the final product.

Quantitative Data Summary

The following tables summarize the typical yields and reaction conditions for each step in the synthesis of this compound.

Table 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

| Parameter | Value | Reference |

| Starting Material | 4-Piperidone Monohydrate Hydrochloride | [2] |

| Reagents | Ammonium Carbonate, Potassium Cyanide | [2] |

| Solvent | Methanol, Water | [2] |

| Reaction Time | 48 hours | [2] |

| Temperature | Room Temperature | [2] |

| Yield | Not explicitly stated for this step, but part of a high-yielding sequence. |

Table 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin)

| Parameter | Value | Reference |

| Starting Material | Piperidine-4-spiro-5'-hydantoin | [2] |

| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, 4-Dimethylaminopyridine (DMAP) | [2] |

| Solvent | Not specified, likely an aprotic solvent like THF or DCM | [1][2] |

| Reaction Time | 72 hours | [2] |

| Temperature | Not explicitly stated, likely room temperature. | [1][2] |

| Yield | 83-90% | [2] |

Table 3: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin) | [2] |

| Reagents | Potassium Hydroxide | [2] |

| Solvent | Tetrahydrofuran (THF), Water | [2] |

| Reaction Time | 4 hours | [2] |

| Temperature | Not explicitly stated, likely room temperature. | [2] |

| Yield | 64-68% | [2] |

Experimental Protocols

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

This initial step involves the Bucherer-Bergs reaction to form the hydantoin ring system from a ketone.

Caption: Experimental workflow for the synthesis of the hydantoin intermediate.

Methodology: Caution: Potassium cyanide is highly toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

To a 1000-mL round-bottomed flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (30.0 g, 195 mmol), ammonium carbonate (41.3 g, 420 mmol), 250 mL of methanol, and 150 mL of deionized water.[2]

-

Stir the mixture at room temperature until all solids have dissolved.[2]

-

In a separate beaker, dissolve potassium cyanide (26.7 g, 410 mmol) in 100 mL of deionized water. Add this solution dropwise to the reaction mixture over 10 minutes.[2]

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.[2]

-

Concentrate the resulting suspension to a volume of approximately 300 mL by rotary evaporation at 40°C.[2]

-

Cool the solution to 10°C to induce precipitation of a white solid.[2]

-

Collect the solid by suction filtration. The filtrate can be further concentrated to yield additional product.[2]

-

Wash the combined solid with four 25-mL portions of deionized water to yield the desired product as a white solid.[2]

Step 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-(1',3'-bis(Boc)hydantoin)

The second step involves the protection of the piperidine and hydantoin nitrogens with Boc groups.

Methodology:

-

In a suitable reaction vessel, suspend Piperidine-4-spiro-5'-hydantoin in an appropriate solvent.

-

Add triethylamine (approximately 2.2 equivalents) and stir the suspension for 30 minutes.[2]

-

Add di-tert-butyl dicarbonate (Boc₂O, approximately 11 equivalents) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.02 equivalents).[2]

-

Add additional portions of DMAP at 12-hour intervals over the course of the reaction.[2]

-

Stir the reaction mixture vigorously for a total of 72 hours.[2]

-

Collect the resulting light yellow solid by suction filtration to obtain the tris-Boc protected hydantoin.[2] The product can be dried under vacuum to yield an ivory-colored solid with a yield of 83-90%.[2]

Step 3: Synthesis of this compound

The final step is the selective hydrolysis of the hydantoin ring to unmask the amino and carboxylic acid functionalities.

Caption: Experimental workflow for the hydrolysis of the hydantoin intermediate.

Methodology:

-

In a 2000-mL round-bottomed flask equipped with a magnetic stir bar, suspend the tris-Boc protected hydantoin (40.0 g, 0.08 mol) in 340 mL of THF.[2]

-

Add 340 mL of 2.0 M potassium hydroxide solution in one portion.[2]

-

Stopper the flask and stir the reaction mixture for 4 hours.[2]

-

Pour the reaction mixture into a 1000-mL separatory funnel for work-up.[2]

-

The subsequent work-up, which involves acidification and filtration, yields the final product as a white solid (64-68% yield).[2]

Conclusion

The synthetic route described provides a reliable and scalable method for the preparation of this compound. The use of readily available starting materials and well-established chemical transformations makes this approach attractive for both academic research and industrial applications. The resulting bifunctional building block is a versatile tool for the synthesis of novel chemical entities with potential therapeutic applications. Proper handling and storage of this compound, sealed in a dry, dark place at 2-8°C, are crucial to maintain its integrity for research purposes.[1]

References

A Technical Guide to Boc-Protected Aminopiperidine Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected aminopiperidine carboxylic acids are a critical class of bifunctional building blocks in modern medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, imparting favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The presence of both a protected amine and a carboxylic acid on the piperidine ring allows for versatile and controlled incorporation into complex molecular architectures, particularly in the synthesis of peptidomimetics, constrained peptides, and small molecule therapeutics.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, providing an orthogonal protection strategy essential for multi-step synthesis.[3] This guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of various isomers of Boc-protected aminopiperidine carboxylic acid, complete with detailed experimental protocols and data presented for easy comparison.

Physicochemical Properties

The physicochemical properties of Boc-protected aminopiperidine carboxylic acid isomers are crucial for their handling, reactivity, and incorporation into synthetic workflows. The following tables summarize key data for the 2-, 3-, and 4-substituted isomers.

Table 1: Physicochemical Properties of Boc-Protected Aminopiperidine-2-carboxylic Acid Isomers

| Property | (S)-N-Boc-Piperidine-2-carboxylic acid | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | N-Boc-2-piperidinecarboxylic acid (racemic) |

| CAS Number | 26250-84-0[4] | 28697-17-8[5] | 98303-20-9[6] |

| Molecular Formula | C11H19NO4[4][7] | C11H19NO4 | C11H19NO4[6] |

| Molecular Weight | 229.27 g/mol [4][7] | 229.27 g/mol | 229.27 g/mol [6] |

| Appearance | White to off-white powder[7] | White to light yellow crystal powder[5] | Solid |

| Melting Point | 122-127 °C[4][7] | 116-119 °C[5] | Not available |

| Solubility | Insoluble in water[7] | Soluble in dimethylformamide[5] | Not available |

| Storage | Room Temperature[7] | 2-8°C | 2-8°C[6] |

Table 2: Physicochemical Properties of Boc-Protected Aminopiperidine-3-carboxylic Acid Isomers

| Property | (R)-3-(Boc-amino)piperidine | N-Boc-3-Aminopiperidine |

| CAS Number | 309956-78-3[8] | 184637-48-7[9] |

| Molecular Formula | C10H20N2O2[8] | C10H20N2O2[9] |

| Molecular Weight | 200.28 g/mol [8] | 200.28 g/mol [9] |

| Appearance | Solid[8] | Clear liquid |

| Melting Point | 116-121 °C[8] | 181-182°C[9] |

| Solubility | Soluble in methanol and ethanol[1] | Slightly soluble in water[9] |

| Storage | 2-8°C[8] | 2-8°C under inert gas[9] |

Table 3: Physicochemical Properties of Boc-Protected Aminopiperidine-4-carboxylic Acid

| Property | 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid |

| CAS Number | 252720-31-3[3] |

| Molecular Formula | C11H20N2O4[3] |

| Molecular Weight | 244.29 g/mol [3] |

| Appearance | White solid |

| Boiling Point | 410 °C (estimated)[3] |

| Density | 1.18 g/cm³[3] |

| Storage | 2-8°C in a dry, dark environment[3] |

Synthesis of Boc-Protected Aminopiperidine Carboxylic Acids

The synthesis of Boc-protected aminopiperidine carboxylic acids can be achieved through various routes, often starting from readily available precursors. The following sections detail representative synthetic protocols for the 3- and 4-substituted isomers.

Synthesis of (R)-3-Boc-aminopiperidine

A multi-step synthesis for (R)-3-Boc-aminopiperidine has been reported, starting from N-Cbz-3-piperidinecarboxylic acid. This process involves chiral resolution, amidation, Hofmann degradation, Boc protection, and final deprotection.

Synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid

An alternative route to chiral 3-aminopiperidine derivatives starts from the natural amino acid L-glutamic acid. This multi-step synthesis involves esterification, Boc-protection, reduction, tosylation, and cyclization. The overall yield for this process is reported to be in the range of 44% to 55%.

Experimental Protocols

The following are detailed experimental protocols for key synthetic transformations.

Protocol 1: Synthesis of (R)-3-Boc-aminopiperidine

This protocol is adapted from a patented procedure.

Step 1: Chiral Resolution of N-Cbz-3-piperidinecarboxylic acid

-

Dissolve 26.3 g of N-Cbz-3-piperidinecarboxylic acid in 55 mL of methanol.

-

Heat the solution to 40-50 °C with stirring.

-

Slowly add a solution of 11 g of R-phenylethylamine in 13.5 mL of methanol.

-

Maintain the temperature and stir for 20-30 minutes after the addition is complete.

-

Slowly cool the mixture to 10-15 °C to induce crystallization.

-

Collect the carboxylate salt by suction filtration and dry.

-

Recrystallize the salt from ethanol to achieve an enantiomeric excess (ee) greater than 99%.

-

Dissolve the final salt in water and adjust the pH to 1-2 with concentrated hydrochloric acid.

-

Extract the product twice with ethyl acetate.

-

Combine the organic phases and concentrate to obtain the resolved acid (Compound I).

Step 2: Amidation

-

The resolved acid (Compound I) is reacted with ammonia to form the corresponding amide (Compound II). Specific conditions may vary.

Step 3: Hofmann Degradation

-

Compound II undergoes a Hofmann degradation reaction to yield the amine (Compound III).

Step 4: Boc Protection

-

Compound III is protected with di-tert-butyl dicarbonate ((Boc)2O) to give the Boc-protected amine (Compound IV).

Step 5: Hydrogenation (Cbz Removal)

-

Compound IV is subjected to hydrogenation to remove the Cbz protecting group, yielding the final product, (R)-3-Boc-aminopiperidine.[10]

Protocol 2: Synthesis of 3-(N-Boc amino) piperidine derivatives from L-glutamic acid

This protocol is based on a published research article.

Step 1: Esterification of L-glutamic acid

-

L-glutamic acid is converted to its corresponding diester in quantitative yield using thionyl chloride in methanol at 0°C to room temperature for 12 hours.

Step 2: N-Boc Protection

-

The diester is N-Boc protected using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine with a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2Cl2) to furnish the N-Boc protected diester in 92% yield.

Step 3: Reduction to Diol

-

The N-Boc protected diester is reduced with sodium borohydride in methanol at room temperature to yield the corresponding diol as the major product.

Step 4: Tosylation

-

The diol is treated with p-toluenesulfonyl chloride in the presence of a base to form the ditosylate.

Step 5: Cyclization

-

The ditosylate is reacted with a primary amine to yield the desired 3-(N-Boc amino) piperidine derivative.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected aminopiperidine carboxylic acids are valuable building blocks in solid-phase peptide synthesis (SPPS), where they can be used to introduce conformational constraints and improve the pharmacological properties of peptides.

Representative Workflow for SPPS using Boc-aminopiperidine carboxylic acid

Protocol 3: Incorporation of Boc-aminopiperidine-4-carboxylic acid into a Peptide Sequence via SPPS

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide incorporating 1-Boc-4-aminopiperidine-4-carboxylic acid.

1. Resin Preparation:

-

Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

-

Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

2. First Amino Acid Coupling:

-

Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DCC/HOBt or HBTU/DIEA).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

3. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.

-

Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).

4. Neutralization:

-

Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 10 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

5. Coupling of Boc-aminopiperidine-4-carboxylic acid:

-

Dissolve 1-Boc-4-aminopiperidine-4-carboxylic acid (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3x), DCM (3x), and methanol (3x).

6. Peptide Elongation:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

7. Cleavage and Deprotection:

-

Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

8. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Boc-protected aminopiperidine carboxylic acids are indispensable tools in the arsenal of medicinal chemists. Their unique structural features and versatile reactivity enable the synthesis of novel and complex molecules with therapeutic potential. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with a focus on providing practical experimental details for researchers in the field of drug discovery and development. The continued exploration of these building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 4. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 6. N-Boc-2-哌啶甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. (R)-3-(Boc-amino)piperidine 97 309956-78-3 [sigmaaldrich.com]

- 9. 184637-48-7 CAS MSDS (N-BOC-3-Aminopiperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and applications of 4-Amino-1-Boc-piperidine-4-carboxylic acid. This versatile bifunctional molecule serves as a crucial building block in medicinal chemistry and peptide synthesis, contributing to the development of novel therapeutics.

Core Properties

This compound, a white crystalline solid, is a valuable synthetic intermediate due to its piperidine scaffold and orthogonally protected amino and carboxylic acid functionalities. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen enhances its stability and allows for selective chemical transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | References |

| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [1] |

| CAS Number | 183673-71-4 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | White crystalline powder/solid | [2][3] |

| Melting Point | 289-294 °C | [2] |

| Boiling Point (Estimated) | 482.6 °C at 760 mmHg | [4] |

| Solubility | Soluble in Methanol | |

| pKa (Predicted) | 2.15 ± 0.20 |

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of this compound. Below are the characteristic spectral data.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the piperidine ring protons typically in the range of δ 1.4–3.5 ppm and a characteristic singlet for the nine protons of the Boc group around δ 1.4 ppm.[5] |

| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the Boc group (around 155 ppm) and the carboxylic acid (around 175 ppm).[5] |

| FT-IR | The infrared spectrum exhibits a broad O-H stretching band for the carboxylic acid from approximately 2500–3300 cm⁻¹ and a strong C=O stretching absorption for the Boc group between 1680–1720 cm⁻¹.[5] |

Experimental Protocols

Synthesis of this compound

A well-established, multi-step synthesis starting from 4-piperidone monohydrate hydrochloride is detailed below. This procedure is adapted from a reliable source and provides a clear pathway to obtain the target compound.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Materials and Reagents:

-

4-Piperidone monohydrate hydrochloride

-

Ammonium carbonate

-

Potassium cyanide (Caution: highly toxic)

-

Methanol

-

Deionized water

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Chloroform

Procedure:

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

-

In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and deionized water.

-

Stir the mixture at room temperature until all solids dissolve.

-

Slowly add a solution of potassium cyanide in deionized water.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the resulting suspension by rotary evaporation.

-

Cool the solution to induce precipitation of the product.

-

Collect the solid by suction filtration and wash with deionized water. Dry the product.

Step 2: Synthesis of 1-Boc-piperidine-4-spiro-5'-hydantoin

-

Suspend the dried piperidine-4-spiro-5'-hydantoin in 1,2-dimethoxyethane.

-

Add triethylamine and stir the suspension.

-

Add di-tert-butyl dicarbonate followed by a catalytic amount of DMAP.

-

Stir the reaction mixture vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.

-

Collect the resulting solid by suction filtration.

-

Dissolve the solid in chloroform and wash sequentially with 1.0 N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the Boc-protected hydantoin.

Step 3: Synthesis of this compound

-

Suspend the Boc-protected hydantoin in a mixture of THF and a 2.0 M aqueous solution of potassium hydroxide.

-

Stir the mixture for 4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with chloroform.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 6.0 N HCl, leading to the precipitation of the product.

-

Collect the white solid by filtration and dry under reduced pressure to yield this compound.

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the compound in a hot solvent mixture, such as ethanol/water, followed by slow cooling to induce the formation of pure crystals.[5]

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed for purity analysis. A typical setup would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of water and acetonitrile containing an additive like 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at a suitable wavelength or charged aerosol detection (CAD) for compounds lacking a strong chromophore.

General Analytical Workflow

Caption: A typical workflow for the analysis of the synthesized compound.

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its rigid piperidine core is a common scaffold in many approved drugs and clinical candidates. The presence of both an amino and a carboxylic acid group allows for its incorporation into peptide chains or for the attachment of diverse functional groups.

This compound and its derivatives are particularly significant in the development of:

-

Protein Kinase B (Akt) Inhibitors: The PI3K/Akt signaling pathway is frequently dysregulated in cancer, making Akt a prime target for cancer therapy.[6] Derivatives of 4-aminopiperidine have been successfully developed as potent and selective Akt inhibitors.[7][8] These inhibitors typically work by competing with ATP at the kinase's active site.

Akt Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by a drug candidate.

-

N-type Calcium Channel Blockers: N-type calcium channels are crucial in regulating neurotransmitter release and are validated targets for the treatment of chronic pain.[9] The 4-aminopiperidine scaffold has been utilized to develop selective N-type calcium channel blockers with analgesic properties.[9] These blockers can modulate neuronal excitability by reducing calcium influx.

Mechanism of N-type Calcium Channel Blockade

Caption: Blockade of neurotransmitter release via N-type calcium channel inhibition.

-

Other Therapeutic Targets: The versatility of this scaffold has also led to its use in developing ligands for various other targets, including SIRT2 inhibitors, melanin-concentrating hormone receptor 1 antagonists, and bradykinin hB2 receptor antagonists.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic and analytical protocols, make it a reliable and versatile tool for researchers. The successful application of its derivatives in developing potent and selective inhibitors for critical therapeutic targets like Akt and N-type calcium channels underscores its importance in the ongoing quest for novel and effective medicines. This guide provides the essential technical information required for the effective utilization of this valuable compound in research and drug development endeavors.

References

- 1. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1 - iChemical [ichemical.com]

- 5. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 6. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in contemporary medicinal chemistry and pharmaceutical development. Its unique structural features, combining a conformationally constrained piperidine scaffold with orthogonally protected amino and carboxylic acid functionalities, make it an invaluable tool for the synthesis of complex molecular architectures and novel therapeutic agents.

Core Chemical Features and Properties

This compound, systematically named 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, is a white crystalline solid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the 4-amino and 4-carboxylic acid groups, a crucial aspect in multi-step organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy reference and comparison for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| CAS Number | 183673-71-4 | [2] |

| Appearance | White Powder | [2] |

| Melting Point | 289-294 °C | [1] |

| pKa (predicted) | 2.15 ± 0.20 | [2] |

| Boiling Point (estimated) | 410 °C | [3] |

| Density (estimated) | 1.18 g/cm³ | [3] |

| Solubility | Methanol | [2] |

Spectroscopic Data

Characterization of this compound is typically achieved through standard spectroscopic methods:

-

Infrared (IR) Spectroscopy: Confirms the presence of the Boc protecting group (C=O stretch around 1680–1720 cm⁻¹) and the carboxylic acid (broad O–H stretch from 2500–3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to identify the protons of the piperidine ring and the Boc group. ¹³C NMR spectroscopy confirms the presence of the carbonyl carbons of both the Boc group and the carboxylic acid.

-

Mass Spectrometry (MS): Used to verify the molecular weight of the compound and to study its fragmentation patterns.

Applications in Research and Development

The versatility of this compound makes it a valuable starting material in several areas of pharmaceutical research.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. The piperidine scaffold is a common motif in many biologically active molecules, and the amino and carboxylic acid functionalities provide convenient points for chemical modification to explore structure-activity relationships (SAR). It is notably used as a reactant for the synthesis of:

-

SIRT2 inhibitors[4]

-

Melanin-concentrating hormone receptor 1 (MCH1) antagonists[4]

-

Bradykinin hB2 receptor antagonists[4]

-

Neurokinin-1 receptor ligands[4]

Peptide Synthesis

As a cyclic α,α-disubstituted amino acid, it is utilized in the preparation of water-soluble, highly helical peptides. The constrained piperidine ring can induce specific secondary structures in peptides, which can be beneficial for enhancing their biological activity and stability. The Boc and carboxylic acid groups allow for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Experimental Protocols

Synthesis of this compound

A detailed and reliable method for the synthesis of this compound has been reported in Organic Syntheses. The following is a summary of the key steps.

Starting Materials: 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin)

Reagents: Tetrahydrofuran (THF), 2.0 M Potassium Hydroxide (KOH) solution, Hydrochloric Acid (HCl)

Procedure:

-

A suspension of the starting hydantoin derivative in THF is prepared in a round-bottomed flask equipped with a magnetic stirrer.

-

An equal volume of 2.0 M aqueous potassium hydroxide solution is added in one portion.

-

The biphasic mixture is stirred vigorously at room temperature for approximately 4 hours. During this time, the hydrolysis of the hydantoin ring occurs.

-

The reaction mixture is then transferred to a separatory funnel. The aqueous layer, containing the potassium salt of the desired product, is separated.

-

The aqueous layer is washed with an organic solvent like THF to remove any organic impurities.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 5 using concentrated hydrochloric acid. This protonates the carboxylate and the amino group, leading to the precipitation of the zwitterionic product.

-

The precipitated white solid is collected by vacuum filtration.

-

The solid is washed with cold water and then dried under vacuum to yield pure this compound.[5]

Caption: Synthetic workflow for this compound.

General Protocol for Incorporation into Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide chain using standard Fmoc-based SPPS chemistry.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% Piperidine in Dimethylformamide (DMF)

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Coupling:

-

In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.

-

The activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation.

-

-

Washing: The resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the piperidine) are removed using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).

Caption: General workflow for SPPS using the target compound.

Application in the Synthesis of MCH1 Receptor Antagonists: A Case Study

This compound and its derivatives are key intermediates in the synthesis of potent and selective Melanin-concentrating hormone receptor 1 (MCH1) antagonists, which are being investigated for the treatment of obesity and anxiety. A common synthetic strategy involves the elaboration of the piperidine core. The following diagram illustrates a representative workflow for the synthesis of a key intermediate for certain MCH1 antagonists, starting from a related piperidone precursor.

Caption: Synthesis of a key intermediate for MCH1 antagonists.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[3]

In case of contact, it is advised to wash the affected area with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Item - Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - figshare - Figshare [figshare.com]

- 2. SNAP-7941-药物合成数据库 [drugfuture.com]

- 3. Enantioselective Synthesis of SNAP-7941: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-amino-1-Boc-piperidine-4-carboxylic acid, a pivotal building block in modern medicinal chemistry and drug discovery. Its unique structural features make it a versatile scaffold for the synthesis of novel therapeutics.

Nomenclature and Chemical Properties

The IUPAC name for this compound is 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .[1] It is also commonly known by several synonyms, including 1-Boc-4-aminopiperidine-4-carboxylic acid and 4-amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [1] |

| CAS Number | 183673-71-4 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [1] |

| Molecular Weight | 244.29 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | ~290 °C | |

| Purity | ≥97% (HPLC) | [3] |

| XLogP3 | -2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

A well-established method for the synthesis of this compound involves the hydrolysis of a protected hydantoin intermediate. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

This synthesis is a multi-step process, with the final step involving the hydrolysis of a protected intermediate.

-

Step 1: Preparation of 1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin) This intermediate is prepared from 4-piperidone.

-

Step 2: Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

-

A suspension of the tris(tert-butyloxycarbonyl) protected hydantoin of 4-piperidone (40.0 g, 0.08 mol) is prepared in 340 mL of tetrahydrofuran (THF).

-

To this suspension, 340 mL of 2.0 M potassium hydroxide (KOH) solution is added in one portion.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

During this time, the desired product, the deprotonated 4-amino-N'-(tert-butyloxycarbonyl)piperidine-4-carboxylic acid, partitions into the aqueous phase. The main byproduct, di-tert-butyl iminodicarboxylate, remains in the THF layer.

-

The layers are separated, and the aqueous layer is further processed to isolate the final product.

-

The product is obtained as a white solid with a yield of 64-68%.

-

Logical Workflow for Synthesis

Synthesis Workflow

Applications in Drug Discovery and Development

This compound is a crucial building block in medicinal chemistry due to its rigid piperidine scaffold and orthogonal protecting groups, which allow for selective chemical modifications.

3.1. Peptide Synthesis

The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom is acid-labile, making this molecule an ideal starting material for solid-phase peptide synthesis (SPPS).[4][5] The general workflow involves coupling the carboxylic acid group to a resin-bound amino acid or peptide, followed by the removal of the Boc group to allow for further chain elongation.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS Workflow using the title compound.

3.2. Medicinal Chemistry

The piperidine ring is a common motif in many approved drugs.[4] The incorporation of this compound into small molecules can impart favorable pharmacokinetic properties. It serves as a key intermediate in the synthesis of a variety of bioactive compounds, including:

-

SIRT2 inhibitors

-

Melanin-concentrating hormone receptor 1 (MCHR1) antagonists

-

Bradykinin hB2 receptor antagonists

-

Neurokinin-1 (NK1) receptor ligands

The development of these agents targets a range of therapeutic areas, such as neurological disorders, cardiovascular diseases, and inflammatory conditions.[4]

Drug Discovery and Development Logical Flow

Drug Discovery Workflow

Quantitative Data

Table 2: Representative Quantitative Data

| Parameter | Value | Context | Source |

| Synthesis Yield | 64-68% | For the hydrolysis step in the synthesis protocol. | |

| Purity | ≥97% (HPLC) | Commercially available product specification. | [3] |

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the development of novel therapeutics. This guide has provided an in-depth overview of its properties, synthesis, and applications, intended to support the endeavors of researchers and scientists in the field of drug discovery.

References

- 1. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 2. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | C11H20N2O4 | CID 693797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid | C11H20N2O4 | CID 1268236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

A Technical Guide to 4-Amino-1-Boc-piperidine-4-carboxylic Acid for Researchers and Drug Development Professionals

Introduction: 4-Amino-1-Boc-piperidine-4-carboxylic acid (CAS No: 183673-71-4) is a pivotal synthetic building block in modern medicinal chemistry and pharmaceutical research.[1][2] Its unique structure, featuring a piperidine scaffold with an amino group and a carboxylic acid at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen, makes it a versatile intermediate for the synthesis of complex molecules.[1][3] The Boc group provides stability and allows for selective reactions, which is crucial in peptide synthesis and the development of novel therapeutic agents.[1][2][3] This guide provides an in-depth overview of its commercial availability, experimental protocols, and applications.

Commercial Suppliers

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The following table summarizes key quantitative data from several commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Thermo Scientific Chemicals (Fisher Scientific) | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | 98% | 1 g |

| Chem-Impex | 4-Boc-amino-1-Z-piperidine-4-carboxylic acid | Not specified for the exact compound, but related structures are available. | - | - | - | Inquire |

| MedchemExpress | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | >98% | 100 mg, 250 mg, 500 mg, 1 g, 5 g |

| BLDpharm | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 183673-71-4 | C11H20N2O4 | 244.29 | - | Inquire |

| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | 183673-71-4 | C11H20N2O4 | 244.29 | High Purity | Bulk quantities |

Note: Availability and specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of the corresponding ester precursor. Below is a detailed methodology adapted from established synthetic procedures.

Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid via Hydrolysis

This protocol describes the hydrolysis of a hydantoin intermediate to yield the desired amino acid.[4]

Materials:

-

1-tert-Butyloxycarbonylpiperidine-4-spiro-5'-(1',3'-bis(tert-butyloxycarbonyl) hydantoin)

-

Tetrahydrofuran (THF)

-

2.0M Potassium hydroxide (KOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

A suspension of the hydantoin intermediate (e.g., 40.0 g) is prepared in THF (e.g., 340 mL) in a round-bottomed flask equipped with a magnetic stir bar.[4]

-

A 2.0M solution of potassium hydroxide (e.g., 340 mL) is added to the suspension in one portion.[4]

-

The flask is stoppered, and the reaction mixture is stirred vigorously for approximately 4 hours.[4]

-

After the reaction is complete, the mixture is transferred to a separatory funnel.

-

The aqueous layer is separated and then acidified to a pH of approximately 5.5 using hydrochloric acid.

-

The resulting white solid precipitate is collected by filtration.

-

The solid is dried under vacuum (e.g., at 85°C and 0.5 mm Hg) for 24 hours to yield the final product, 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid.[4]

Visualized Workflow and Applications

The following diagram illustrates a typical workflow from sourcing this compound to its application in drug discovery.

Caption: Workflow from sourcing of this compound to its application in drug discovery.

Key Applications in Research and Drug Development:

-

Peptide Synthesis: This compound is extensively used as a building block in solid-phase peptide synthesis, enabling the creation of complex peptide structures for therapeutic development.[2][3][5] The Boc protecting group is instrumental in controlling the stepwise addition of amino acids.[1]

-

Medicinal Chemistry: The piperidine scaffold is a common motif in many biologically active molecules.[1] Incorporating this compound allows medicinal chemists to leverage the known pharmacological properties of piperidines while utilizing the amino and carboxylic acid groups for further molecular modifications.[1]

-

Drug Formulation and Discovery: Its properties can enhance the solubility and bioavailability of active pharmaceutical ingredients.[3] Derivatives are being explored for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.[1][3]

-

Bioconjugation: It serves as a valuable component in bioconjugation techniques, facilitating the attachment of drugs to targeting molecules to improve treatment specificity and efficacy.[3][5]

Safety Information

According to safety data sheets (SDS), this compound and its derivatives may be harmful if swallowed and can cause skin and eye irritation.[6][7] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.[6][8] In case of contact, it is advised to wash the affected area with plenty of water and seek medical attention if irritation persists.[6] For detailed toxicological and handling information, refer to the manufacturer's safety data sheet.[6][9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. covethouse.eu [covethouse.eu]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. echemi.com [echemi.com]

- 10. capotchem.com [capotchem.com]

Methodological & Application

Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery

Abstract